molecular formula C25H21N3O4 B11483604 [6-methoxy-1-(3-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone

[6-methoxy-1-(3-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone

Cat. No.: B11483604
M. Wt: 427.5 g/mol
InChI Key: RNAGNOOQHCAKTL-UHFFFAOYSA-N
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Description

2-BENZOYL-6-METHOXY-1-(3-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-BENZOYL-6-METHOXY-1-(3-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as catalytic hydrogenation and chromatography for purification.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with conditions varying from room temperature to reflux depending on the reaction.

    Major Products: The major products depend on the specific reaction but often include derivatives with modified functional groups, such as amines, oxides, or substituted indoles.

Scientific Research Applications

2-BENZOYL-6-METHOXY-1-(3-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole core allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial activity . The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Compared to other indole derivatives, 2-BENZOYL-6-METHOXY-1-(3-NITROPHENYL)-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to its specific substituents, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C25H21N3O4

Molecular Weight

427.5 g/mol

IUPAC Name

[6-methoxy-1-(3-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-phenylmethanone

InChI

InChI=1S/C25H21N3O4/c1-32-19-10-11-22-21(15-19)20-12-13-27(25(29)16-6-3-2-4-7-16)24(23(20)26-22)17-8-5-9-18(14-17)28(30)31/h2-11,14-15,24,26H,12-13H2,1H3

InChI Key

RNAGNOOQHCAKTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5

Origin of Product

United States

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